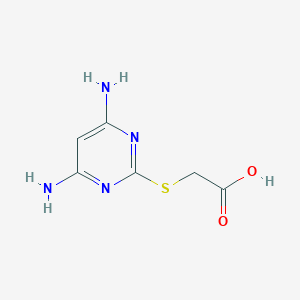

2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid” is a chemical compound with the molecular formula C6H8N4O2S .

Synthesis Analysis

The synthesis of similar compounds has been described in the literature. For instance, reactions of commercially available 3-/4-substituted anilines with 2-bromoacetic acid in the presence of 1-hydroxybenzotriazole (HOBT), 1-(3-(dimethylamino)propyl)-3-ethylcarbodiimide hydrochloride (EDCI), and N,N-diisopropylethylamine (DIPEA), produced the condensation products .Molecular Structure Analysis

The molecular weight of “2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid” is 200.22 g/mol . The InChI code for this compound is 1S/C6H8N4O2S/c7-3-1-4(8)10-6(9-3)13-2-5(11)12/h1H,2H2,(H,11,12)(H4,7,8,9,10) .Physical And Chemical Properties Analysis

This compound has a topological polar surface area of 140 Ų and a rotatable bond count of 3 . It has a complexity of 182 as computed by Cactvs 3.4.8.18 .Aplicaciones Científicas De Investigación

-

Pharmaceutical Sciences and Crystallography

- Application : The compound is used in the synthesis of heterocyclic molecules which are of interest in medicinal chemistry research . Pyrimidines are reported as inhibitors for biological activities like antibacterial, antifungal, anticancer, antiviral, etc .

- Methods : The synthesis and X-ray crystal structure of the 2(4,6-diaminopyrimidin-2-ylthio)-N-phenylacetamide derivatives were studied . X-ray diffraction intensity data were collected at room temperature (293K) on a Brukeraxs SMART APEXII single crystal X-ray diffractometer equipped with graphite monochromatic Mo Kα (λ=0.71073 Å) radiation and CCD detector .

- Results : The study presents the synthesis and X-ray crystal structure of the 2(4,6-diaminopyrimidin-2-ylthio)-N-phenylacetamide derivatives .

-

- Application : The compound is studied as inhibitors of sirtuin 2 protein for the treatment of cancer using QSAR, molecular docking and molecular dynamic simulation .

- Methods : Quantitative structure–activity relationship (QSAR) was performed. For modeling two methods of multiple linear regression (MLR) and nonlinear regression of support vector machine (SVR) were used . In the next step, using molecular docking and molecular dynamic simulation methods, the interaction between phenyl acetamide derivatives and the sirtuin 2 protein was investigated .

- Results : In the SVR model, the best results were obtained using the radial Gaussian kernel function (RBF) with R²train = 0.978 and R²test = 0.990 . The results of molecular dynamic simulation show that phenyl acetamide compounds form stable complex with the sirtuin 2 protein .

-

- Application : 2,4-Diaminopyrimidine derivatives combined with arylthiazole derivatives have shown to possess significant anti-proliferation properties against breast cancer cell lines .

- Methods : The study involves the synthesis of 2,4-Diaminopyrimidine derivatives combined with arylthiazole derivatives .

- Results : These derivatives have shown significant inhibitory activity against influenza viruses .

-

Treatment of Parasitic Diseases and Bacterial Infections

- Application : The compound is used in the synthesis of dihydrofolate reductase inhibitor drugs used to treat parasitic diseases (pyrimethamine, trimetrexate) and bacterial infections (iclaprim, trimethoprim) .

- Methods : The synthesis of 2,4-diaminopyrimidine derivatives is involved in the production of these drugs .

- Results : These drugs have shown significant inhibitory activity against various parasites and bacteria .

Propiedades

IUPAC Name |

2-(4,6-diaminopyrimidin-2-yl)sulfanylacetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N4O2S/c7-3-1-4(8)10-6(9-3)13-2-5(11)12/h1H,2H2,(H,11,12)(H4,7,8,9,10) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JKAISOKGXPAILZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C(N=C1N)SCC(=O)O)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00286862 |

Source

|

| Record name | [(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.22 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-((4,6-Diaminopyrimidin-2-yl)thio)acetic acid | |

CAS RN |

6638-40-0 |

Source

|

| Record name | 6638-40-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [(4,6-Diaminopyrimidin-2-yl)sulfanyl]acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00286862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl 2-[[(E)-(3-bromo-6-oxocyclohexa-2,4-dien-1-ylidene)methyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B187920.png)

![1-(2-Methylpyrazolo[1,5-A]pyrimidin-6-YL)propan-2-one](/img/structure/B187922.png)

![5,6,7,8,9,10-Hexahydrocyclohepta[b]indole](/img/structure/B187929.png)

![3-[(2-Fluorophenyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B187930.png)

![3-Amino-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B187934.png)

![2-amino-5-oxo-4-[2-(trifluoromethyl)phenyl]-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B187936.png)

![N-[4-(2,5-dimethylpyrrol-1-yl)phenyl]acetamide](/img/structure/B187943.png)